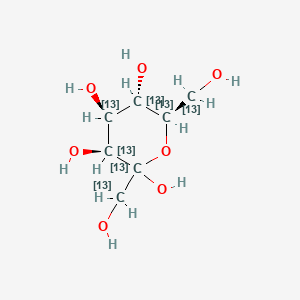

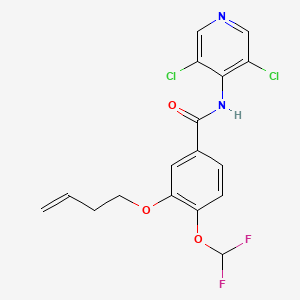

Quinidine a-Methiodide; (9S)-9-Hydroxy-6'-methoxy-1-methylcinchonanium Iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

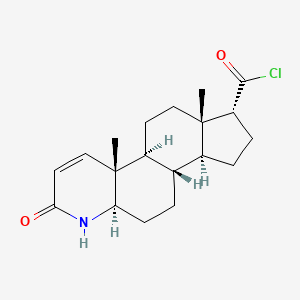

Quinidine methiodide: is a derivative of quinidine, which is a dextrorotatory stereoisomer of quinine. Quinidine is an alkaloid found in the bark of the Cinchona tree and has been used historically as an antiarrhythmic agent and antimalarial. Quinidine methiodide, specifically, is a quaternary ammonium compound that has been studied for its pharmacological properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinidine methiodide can be synthesized through the methylation of quinidine. The process involves the reaction of quinidine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of quinidine methiodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: Quinidine methiodide undergoes various chemical reactions, including:

Oxidation: Quinidine methiodide can be oxidized to form quinidine N-oxide.

Reduction: It can be reduced to form dihydroquinidine methiodide.

Substitution: Quinidine methiodide can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, and cyanides are commonly used in substitution reactions.

Major Products:

Oxidation: Quinidine N-oxide.

Reduction: Dihydroquinidine methiodide.

Substitution: Various substituted quinidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Quinidine methiodide is used as a reagent in organic synthesis, particularly in the preparation of other quinidine derivatives. It is also used in the study of stereochemistry and reaction mechanisms .

Biology: In biological research, quinidine methiodide is used to study ion channel function and to investigate the pharmacological effects of quinidine derivatives on cellular processes .

Medicine: Quinidine methiodide has been explored for its potential therapeutic applications, including its use as an antiarrhythmic agent and in the treatment of certain types of epilepsy .

Industry: In the pharmaceutical industry, quinidine methiodide is used in the development and testing of new drugs. It serves as a reference compound in quality control and analytical testing .

Mechanism of Action

Quinidine methiodide exerts its effects primarily by blocking sodium and potassium ion channels in cardiac cells. This action prolongs the action potential duration and refractory period, which helps to restore normal heart rhythm in patients with arrhythmias. The compound also affects other ion channels and receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Quinidine: The parent compound, used as an antiarrhythmic and antimalarial agent.

Quinine: Another stereoisomer of quinidine, primarily used as an antimalarial.

Cinchonine and Cinchonidine: Other alkaloids derived from the Cinchona tree with similar pharmacological properties.

Uniqueness: Quinidine methiodide is unique due to its quaternary ammonium structure, which imparts different pharmacokinetic and pharmacodynamic properties compared to its parent compound, quinidine. This structural difference affects its solubility, absorption, and distribution in the body, making it a valuable compound for specific therapeutic applications .

Properties

Molecular Formula |

C21H26IN2O2+ |

|---|---|

Molecular Weight |

465.3 g/mol |

InChI |

InChI=1S/C21H26N2O2.HI/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+2;/p-1/t14-,20+,21-,23-;/m0./s1 |

InChI Key |

QUYYZNGYZYJDBE-MCFQWXNWSA-M |

Isomeric SMILES |

C[N@@+]12CC[C+](C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)[C@H](C2)C=C.[I-] |

Canonical SMILES |

C[N+]12CC[C+](CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[I-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)

![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)

![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)

![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)

![5-Ethenyl-2,3-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13853752.png)